8,9-DIMETHYL-2-(2-PYRIDYL)-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Overview
Description
8,9-DIMETHYL-2-(2-PYRIDYL)-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a useful research compound. Its molecular formula is C20H17N7 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound 8,9-dimethyl-2-(2-pyridinyl)-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is 355.15454357 g/mol and the complexity rating of the compound is 511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalyzed Synthesis
The compound is part of the broader class of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, which have been synthesized through catalyzed processes. An example involves the use of 4-(N,N-dimethylamino)pyridine (DMAP) as a catalyst in the synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines from 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile (Khashi, Davoodnia, & Rao Lingam, 2015).
Pharmaceutical and Agrochemical Significance
1,2,4-Triazolo[1,5-a]pyrimidines, a category encompassing the specified compound, play crucial roles in pharmaceutics, agrochemistry, and other fields. Their synthetic, analytical, and theoretical aspects have attracted considerable attention due to their extensive applications and properties (Fischer, 2007).
Antimicrobial Activities
Fused pyrimidines, including structures related to the specified compound, have shown promise in antimicrobial activity. Synthesis approaches often involve the initial treatment of related carbonitriles, leading to compounds that are tested for their effectiveness against various microbial agents (Hossain & Bhuiyan, 2009).
Properties
IUPAC Name |
11,12-dimethyl-4-pyridin-2-yl-10-(pyridin-4-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7/c1-13-14(2)26(11-15-6-9-21-10-7-15)19-17(13)20-24-18(25-27(20)12-23-19)16-5-3-4-8-22-16/h3-10,12H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPOVOBWYDMRGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=CC=N4)CC5=CC=NC=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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